p-Toluidine chemical properties and structure
p-Toluidine chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of p-Toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and key experimental protocols related to p-Toluidine (also known as 4-methylaniline). The information is intended to support research, development, and safety applications involving this compound.
Molecular Structure and Identification
p-Toluidine is an aromatic amine, structurally similar to aniline but with a methyl group substituted on the benzene ring at the para (4) position relative to the amino group.[1] This substitution pattern influences its physical and chemical properties.
Caption: 2D Chemical Structure of p-Toluidine (4-methylaniline).
Quantitative Data Summary
The following tables summarize the key physical, chemical, and structural properties of p-toluidine.
Table 1: General and Structural Information
| Identifier | Value | Reference |
| IUPAC Name | 4-methylaniline | [2] |
| CAS Number | 106-49-0 | [3][4][5] |
| Molecular Formula | C₇H₉N | [1][3][6] |
| Molecular Weight | 107.15 g/mol | [2][3][4][5] |
| Canonical SMILES | CC1=CC=C(C=C1)N | [1][2][4] |
| InChI | InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3 | [2][4] |
| InChIKey | RZXMPPFPUUCRFN-UHFFFAOYSA-N | [2][4] |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | White to light yellow lustrous plates, leaflets, or flakes.[1][2][7] Darkens on exposure to air and light.[2][8] | |
| Odor | Aromatic, wine-like odor.[2][7][9][10] | |
| Melting Point | 41-46 °C (106-115 °F)[4][5]; 44 °C (111 °F)[2][3][11] | |
| Boiling Point | 200 °C (392 °F) at 760 mmHg.[1][4][5] | |
| Density | 0.973 g/mL at 25 °C[4][5]; 1.046 g/cm³[2][3][8][11] | |
| Vapor Density | 3.9 (Air = 1) | [2][3][4][7][12] |
| Vapor Pressure | 0.26 mmHg at 25 °C[3][4]; 1 mmHg at 108 °F (42.2 °C)[2][10][11] |
Table 3: Chemical and Safety Properties
| Property | Value | Reference |
| pKa (of conjugate acid) | 5.08 - 5.10 at 25 °C | [2][3][7][13] |
| pH | 7.8 (7 g/L aqueous solution) | [3][4] |
| Flash Point | 87 °C (188.6 °F) - closed cup | [2][4][5][11] |
| Autoignition Temperature | 482 °C (899 °F) | [4][7] |
| Explosive Limits | 1.1% - 6.6% | [4][10][11] |
| Incompatibilities | Strong oxidizing agents, isocyanates, peroxides, anhydrides, acid halides, and strong acids.[3][7][12] |
Table 4: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Slightly soluble; 0.7% to 1.1 g/100 mL.[1][2][7][9][11][12] Dissolves well in acidic water.[1][6] | |
| Organic Solvents | Freely soluble in alcohol, ether, acetone, methanol, and carbon disulfide.[7][8][9] |
Chemical Reactivity and Pathways
The chemical properties of p-toluidine are similar to those of aniline.[1][6] The presence of the amino group attached to the aromatic ring makes the compound weakly basic.[1][6] It readily neutralizes acids in exothermic reactions to form salts.[3][7]
Synthesis from p-Nitrotoluene
A primary industrial method for producing p-toluidine is the reduction of p-nitrotoluene.[1][6][7][14] This can be achieved through catalytic hydrogenation or by using reducing agents like iron or tin in an acidic medium.[7][14]
Caption: Synthesis of p-Toluidine via reduction of p-Nitrotoluene.
Diazotization and Azo Coupling
A characteristic reaction of primary aromatic amines like p-toluidine is diazotization. In a cold, acidic solution, p-toluidine reacts with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[15][16][17] This diazonium salt is a weak electrophile that can then react with an electron-rich aromatic compound, such as 2-naphthol, in a process called azo coupling to form a brightly colored azo dye.[15]
Caption: Reaction pathway for diazotization and azo coupling of p-toluidine.
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving p-toluidine.
Protocol for Melting Point Determination
The melting point is a crucial physical property for identifying a compound and assessing its purity.[18][19] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[18]
Methodology:
-
Sample Preparation:
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of a melting point apparatus.[20]
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample block.
-
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get an estimate.[18]
-
For an accurate measurement, allow the apparatus to cool to at least 10-15°C below the estimated melting point.
-
Begin heating at a slow, controlled rate of approximately 1-2°C per minute near the expected melting point.[20]
-
-
Data Recording:
Caption: Experimental workflow for melting point determination.
Protocol for Infrared (IR) Spectroscopy of a Solid Sample
IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[22] For a solid sample like p-toluidine, the thin solid film method is a common and straightforward preparation technique.[23]
Methodology:
-
Solution Preparation:
-
Film Preparation:
-
Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plate with a small amount of dry acetone and wipe with a lint-free tissue.[23]
-
Using a pipette or dropper, place one or two drops of the p-toluidine solution onto the surface of the salt plate.[23]
-
Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[23]
-
Visually inspect the film. If it is too thin (resulting in weak spectral peaks), add another drop of the solution and allow it to dry. If it is too thick (peaks are off-scale), clean the plate and repeat with a more dilute solution.[23]
-
-
Spectral Acquisition:
-
Place the salt plate with the solid film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (air) if necessary.
-
Acquire the IR spectrum of the p-toluidine sample.
-
Label the significant peaks on the resulting spectrum.
-
-
Cleanup:
-
After analysis, clean the salt plate thoroughly with a suitable dry solvent (e.g., acetone) and return it to the desiccator for storage.[23]
-
Protocol for Diazotization of p-Toluidine
This protocol outlines the first step in the synthesis of an azo dye from p-toluidine.[15] This reaction is highly exothermic and involves a potentially unstable intermediate; therefore, strict temperature control is critical.
Methodology:
-
Amine Salt Formation:
-
In a flask, dissolve one molar equivalent of p-toluidine in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5°C in an ice-salt bath with continuous stirring. A fine suspension of p-toluidine hydrochloride will likely form.[15]
-
-
Nitrite Solution Preparation:
-
In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite (NaNO₂) in cold water.
-
-
Diazotization Reaction:
-
Slowly add the sodium nitrite solution dropwise to the cold, stirring p-toluidine hydrochloride suspension.[15]
-
Crucially, maintain the reaction temperature below 5°C throughout the entire addition. Use an external thermometer to monitor the temperature continuously.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.[15]
-
The resulting clear solution contains the p-tolyl diazonium chloride and is ready for immediate use in a subsequent coupling reaction.
-
References
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- 3. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]
- 4. p-Toluidine 99.6 106-49-0 [sigmaaldrich.com]
- 5. p-Toluidine, 99% 106-49-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
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- 10. P-TOLUIDINE | Occupational Safety and Health Administration [osha.gov]
- 11. P-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. chembk.com [chembk.com]
- 13. pKa of p-Toluidine [vcalc.com]
- 14. Buy p-Toluidine (EVT-1187781) | 12221-03-3 [evitachem.com]
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- 17. spcmc.ac.in [spcmc.ac.in]
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- 20. youtube.com [youtube.com]
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